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Compound of Interest |

Compound Name: 2-(Bromomethyl)-5-chloropyridine
CAS No.: 605681-01-4
Cat. No.: B1603973

Technical Guide for Drug Development & Synthetic Applications

Part 1: Executive Summary & Structural Identity[1]

2-(Bromomethyl)-5-chloropyridine is a bifunctional heterocyclic building block critical to
modern drug discovery.[1] It serves as a "linchpin” scaffold, enabling the independent
functionalization of two distinct sites: the highly reactive alkyl bromide at the C2 position and
the chemically robust aryl chloride at the C5 position.

This guide analyzes the structural causality that makes this compound a preferred intermediate
for synthesizing enzyme inhibitors (e.g., Aldehyde Oxidase inhibitors) and complex
agrochemicals.

Chemical Identity
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Property Detail

IUPAC Name 2-(Bromomethyl)-5-chloropyridine
605681-01-4 (Free Base); 1646152-49-9

CAS Number _
(Hydrobromide Salt)

Molecular Formula CeHsBrCIN

Molecular Weight 206.47 g/mol

Physical State White to off-white crystalline solid

- Soluble in DCM, EtOAc, THF; limited solubility
Solubility

in water (hydrolyzes)

Part 2: Electronic Structure & Reactivity Profile

The utility of 2-(bromomethyl)-5-chloropyridine stems from the electronic disparity between
its two halogen substituents.[1]

The "Bifunctional” Reactivity Logic

The molecule contains two electrophilic sites with vastly different activation energies:
e C2-Bromomethyl Group (

): This is a "benzylic-like" halide.[1] The adjacent pyridine nitrogen (via the

-system) and the electron-withdrawing nature of the ring make this position exceptionally
susceptible to

nucleophilic attack.[1] It acts as a "soft" electrophile.[1]

¢ C5-Chloro Group (

): This position is deactivated towards classical

due to its meta-relationship relative to the ring nitrogen (no resonance stabilization of the
Meisenheimer complex).[1] However, it remains a prime candidate for Palladium-catalyzed
cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) under forcing conditions.[1]
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Visualization: Reactivity Pathways

The following diagram maps the divergent reaction pathways dictated by the structural

features.
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Figure 1: Chemo-selective reactivity map. The C2-bromomethyl group reacts under mild
conditions, leaving the C5-chloride intact for subsequent functionalization.[1]

Part 3: Spectroscopic Characterization[1]

Accurate identification is crucial due to the potential for hydrolysis during storage.

Characteristic 1H NMR Signals (CDCIs, 400 MHz)

The spectrum is defined by the desymmetrized pyridine ring and the distinct methylene singlet.
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Chemical Shift (

Proton o Structural
. Multiplicity .
Environment ) Causality
Deshielded by
Doublet ( adjacent Nitrogen;
C6-H (Aryl) ~8.50 ppm characteristic of
Hz)
-proton.[1]
Coupled to C3-H and
C4-H (Aryl) ~7.65 ppm Doublet of Doublets
C6-H.
Doublet ( Shielded relative to
C3-H (Aryl) ~7.40 ppm C6; adjacent to alkyl
H2) group.[1]
Benzylic-like shift;
diagnostic for purity
-CH2Br (Alkyl) ~4.55 ppm Singlet (hydrolysis shifts this

to ~4.7 ppm for
alcohol).[1]

(Note: Shifts are approximate based on structural analogs 2-chloropyridine and 2-

(bromomethyl)pyridine).

Part 4: Synthesis & Manufacturing Protocols

Two primary routes exist. The Radical Bromination route is preferred for industrial scalability,

while the Dehydroxy-bromination route is used for high-purity lab-scale needs.[1]

Industrial Route: Radical Bromination

This method utilizes the commercially available 2-methyl-5-chloropyridine.[1]

Protocol:

» Reagents: 2-Methyl-5-chloropyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN

(0.05 eq).
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Solvent: Carbon Tetrachloride (

) or Chlorobenzene (greener alternative).

Conditions: Reflux (70-80°C) for 4-6 hours under

Work-up: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1][2][3]

Purification: Recrystallization from Hexane/EtOAc.
Critical Control Point:

e Over-bromination: Excess NBS leads to the gem-dibromo species.[1] Monitor reaction
progress via HPLC or TLC.

Synthesis Workflow Diagram
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Figure 2: Radical chain mechanism for the synthesis of the target compound.

Part 5: Handling, Stability & Safety
Stability Warning
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The C2-bromomethyl group is moisture sensitive.[1]

» Hydrolysis: Exposure to atmospheric moisture converts the bromide to 2-(hydroxymethyl)-5-
chloropyridine and releases HBr gas.[1]

o Storage: Store at 2-8°C under Argon/Nitrogen atmosphere in a desiccator.

Safety Hazards (GHS Classification)

e Lachrymator: Like benzyl bromide, this compound is a potent tear gas. Handle only in a
functioning fume hood.

e Corrosive: Causes severe skin burns (H314).

o Acute Toxicity: Harmful if swallowed (H302).[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

e 2. W02017194459A1 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2h)-
ones and 2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazol-3-ones, and use thereof - Google
Patents [patents.google.com]

e 3.US10722501B2 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3(2H)-ones
and 2,5,6,7-tetrahydro-3H-pyrrolo[2,1-C][1,2,4]triazol-3-ones, and use thereof - Google

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://hymasynthesis.com/
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-chloropyridine
https://www.benchchem.com/product/b1603973?utm_src=pdf-body
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-chloropyridine
https://hymasynthesis.com/
https://pubchem.ncbi.nlm.nih.gov/compound/22270525
https://www.benchchem.com/product/b1603973?utm_src=pdf-body
https://www.benchchem.com/product/b1603973?utm_src=pdf-body
https://echa.europa.eu/
https://www.benchchem.com/product/b1603973?utm_src=pdf-custom-synthesis
https://hymasynthesis.com/
https://patents.google.com/patent/WO2017194459A1/en
https://patents.google.com/patent/WO2017194459A1/en
https://patents.google.com/patent/WO2017194459A1/en
https://patents.google.com/patent/US10722501B2/en
https://patents.google.com/patent/US10722501B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Patents [patents.google.com]

e 4. 2-Amino-5-chloropyridine | C5H5CIN2 | CID 66174 - PubChem
[pubchem.ncbi.nim.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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